Levalbuterol
Description
Absolute Stereochemistry and Chiral Centers
Levalbuterol contains one chiral center at the β-carbon of the ethanolamine side chain, conferring its (R)-configuration. The absolute stereochemistry was confirmed via X-ray crystallography and chiral chromatography. The IUPAC name, (R)-2-(tert-butylamino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanol , reflects its benzenedimethanol backbone substituted with a tert-butylamino group and hydroxyl moieties.
The molecular formula C13H21NO3 (molecular weight: 239.31 g/mol) includes a phenolic ring, hydroxymethyl group, and a β-hydroxylated ethylamine chain. The spatial arrangement of these groups is critical for β2-receptor binding, as demonstrated by 100-fold greater affinity of the (R)-enantiomer compared to the (S)-form.
Comparative Analysis of (R)- vs. (S)-Enantiomer Configurations
The (R)-enantiomer exhibits superior bronchodilatory efficacy due to stereospecific interactions with the β2-adrenergic receptor’s active site. In contrast, the (S)-enantiomer shows negligible binding (Ki > 1,000 nM vs. 2.36 nM for (R)-albuterol). Computational docking studies suggest the (R)-form’s hydroxyl and tert-butyl groups align with Thr164 and Phe289 residues, respectively, stabilizing the active receptor conformation.
Crystallographic Properties and Polymorphic Forms
Polymorph A Characterization via XRPD and DSC
Polymorph A of this compound hydrochloride crystallizes in the monoclinic space group P21 with unit cell parameters:
Differential scanning calorimetry (DSC) reveals a single endothermic peak at 171–193°C , corresponding to melting without decomposition. X-ray powder diffraction (XRPD) patterns show characteristic peaks at 2θ = 8.9°, 12.5°, 17.3° , and 22.7° , confirming phase purity.
Hydrogen Bonding Networks in Crystal Lattice Structures
The crystal lattice of Polymorph A features two distinct hydrogen-bonding motifs:
- Ammonium-Cl⁻ Interactions : N–H···Cl bonds (2.85–3.10 Å) form zig-zag chains along the b -axis.
- Phenolic Hydroxyl Networks : O–H···O bonds (2.65 Å) between hydroxymethyl and phenolic groups create helical chains, stabilizing the (101) plane.
These interactions yield a three-dimensional framework with a calculated density of 1.28 g/cm³ .
Spectroscopic Profiling
Mass Spectrometric Fragmentation Patterns
Electrospray ionization mass spectrometry (ESI-MS) of this compound ([M+H]+ = 240.16) generates signature fragments via cleavage pathways:
- m/z 222.15 : Loss of H2O from the hydroxymethyl group.
- m/z 166.09 : Cleavage of the ethanolamine side chain.
- m/z 148.08 : Further dehydration of the phenolic ring.
Table 1: Dominant MS/MS Fragments of this compound
| m/z | Relative Intensity (%) | Fragment Pathway |
|---|---|---|
| 240.16 | 100 | [M+H]+ |
| 222.15 | 35.1 | [M+H–H2O]+ |
| 166.09 | 31.2 | C9H12NO2+ (side chain loss) |
Nuclear Magnetic Resonance (NMR) Spectral Assignments
1H NMR (600 MHz, D2O) assignments for this compound hydrochloride:
- δ 7.18 ppm (d, J = 8.4 Hz) : Aromatic H-5.
- δ 6.79 ppm (d, J = 8.4 Hz) : Aromatic H-6.
- δ 4.75 ppm (s) : Hydroxymethyl (–CH2OH).
- δ 3.90 ppm (m) : Ethanolamine β-H.
- δ 1.28 ppm (s) : tert-Butyl (C(CH3)3).
13C NMR confirms the stereochemistry via distinct shifts for C-1 (73.5 ppm, β-carbon) and C-2 (52.8 ppm, α-carbon).
Properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAUXUAQIAJITI-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187964 | |
| Record name | Levalbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34391-04-3 | |
| Record name | (-)-Salbutamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34391-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levalbuterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034391043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levosalbutamol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13139 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levalbuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80187964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenedimethanol, α1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, (α1R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVALBUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDN2NBH5SS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levosalbutamol involves the resolution of racemic salbutamol. One common method is the chiral separation of the racemic mixture using chiral chromatography. Another method involves the use of chiral catalysts to selectively produce the ®-enantiomer.
Industrial Production Methods: Industrial production of levosalbutamol typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) is often employed to achieve the desired enantiomeric purity. The process includes the preparation of a mobile phase consisting of acetonitrile and buffer, maintaining a specific pH, and using a C18 column for separation .
Chemical Reactions Analysis
Types of Reactions: Levosalbutamol undergoes several types of chemical reactions, including:
Oxidation: Levosalbutamol can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, which are often studied for their pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Levalbuterol functions as a selective beta-2 adrenergic agonist, leading to bronchodilation by relaxing the smooth muscles of the airways. Unlike racemic albuterol, which contains both R- and S-isomers, this compound provides a more targeted therapeutic effect with potentially fewer side effects related to beta-1 receptor stimulation.
Clinical Applications
-
Asthma Management :
- This compound has been shown to provide greater bronchodilation than racemic albuterol in both acute and chronic asthma management. A study demonstrated that this compound achieves clinically comparable bronchodilation with lower doses, thus minimizing beta-mediated side effects such as tachycardia .
- Chronic Obstructive Pulmonary Disease (COPD) :
- Pediatric Use :
Comparative Efficacy and Safety
A notable aspect of this compound's application is its comparison with racemic albuterol:
| Parameter | This compound | Racemic Albuterol |
|---|---|---|
| Bronchodilation | Greater efficacy with lower doses | Requires higher doses for similar effect |
| Cardiac Side Effects | Fewer incidents of tachycardia | Higher incidence of tachycardia |
| Patient Tolerance | Better tolerated in pediatric patients | More side effects reported |
Case Studies and Research Findings
Several studies have documented the clinical applications of this compound:
- Study on Acute Asthma Exacerbations : A randomized trial compared this compound and racemic albuterol in children experiencing acute asthma exacerbations. Results indicated that this compound provided equivalent bronchodilation with significantly fewer cardiovascular side effects .
- Long-Term Safety Study : A 52-week study assessed the long-term safety of this compound administered via metered-dose inhaler. The findings revealed no significant deterioration in lung function or increased adverse events compared to racemic albuterol, supporting its long-term use in stable asthma patients .
- Pediatric Efficacy Study : A multicenter trial involving children demonstrated that this compound effectively reduced hospital admissions for asthma exacerbations compared to placebo, indicating its potential role as a first-line therapy for pediatric asthma management .
Mechanism of Action
Levosalbutamol exerts its effects by activating beta-2 adrenergic receptors on airway smooth muscle. This activation leads to the stimulation of adenylate cyclase, which increases the intracellular concentration of cyclic adenosine monophosphate (cyclic AMP). Elevated cyclic AMP levels activate protein kinase A, which inhibits the phosphorylation of myosin and reduces intracellular calcium concentrations, resulting in muscle relaxation. This mechanism helps to relieve bronchospasm and improve airflow in patients with asthma and COPD .
Comparison with Similar Compounds
Bronchodilatory Effects
- Human Studies : A 1998 randomized trial (n=362) demonstrated that levalbuterol 1.25 mg produced a significantly greater peak FEV1 improvement (22% vs. 15%) and area-under-the-curve (AUC) compared to racemic albuterol (1.25–2.5 mg) after the first dose, particularly in severe asthma .
- One trial reported reduced tachycardia risk with this compound, while others showed comparable safety .
- Species Variability : In horses with recurrent airway obstruction (RAO), this compound and albuterol showed equivalent bronchodilation, contrasting with human data .
Dose Equivalence
This compound achieves comparable bronchodilation at lower doses (0.63–1.25 mg) to racemic albuterol (2.5 mg), attributed to the absence of the (S)-isomer, which may antagonize (R)-albuterol’s effects .
Cost-Effectiveness
This compound is 14–41 times more expensive than generic albuterol (e.g., $151 vs. $16 per 25 vials) . Despite inclusion in China’s National Reimbursement Drug List (NRDL), economic analyses project budget depletion with widespread this compound use, questioning its cost-benefit ratio .
Comparison with Other SABAs
Terbutaline
Limited direct comparisons exist. Tang et al. (2024) noted this compound’s inclusion in the NRDL over terbutaline due to perceived safety advantages, though clinical data are sparse .
Data Tables
Table 1: this compound vs. Racemic Albuterol
Table 2: Key Clinical Trial Outcomes
Biological Activity
Levalbuterol, the R-enantiomer of albuterol, is a selective beta-2 adrenergic agonist primarily used for the treatment of asthma and other obstructive airway diseases. Its pharmacological properties are characterized by its ability to induce bronchodilation with fewer side effects compared to its racemic counterpart, racemic albuterol. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy, safety profile, and relevant clinical studies.
This compound acts primarily by stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle, resulting in bronchodilation. The absence of the S-enantiomer (S-albuterol) in this compound is significant because S-albuterol has been shown to possess pro-inflammatory properties that may counteract the beneficial effects of beta-2 agonists .
Key Mechanisms:
- Beta-2 Receptor Agonism : Activation leads to increased cyclic AMP (cAMP) levels, promoting smooth muscle relaxation.
- Reduced Side Effects : The selective nature minimizes cardiovascular side effects commonly associated with non-selective beta agonists.
Clinical Trials
Numerous clinical studies have demonstrated the efficacy of this compound in both acute and chronic asthma management.
Case Studies
A notable case involved a pediatric patient who received an overdose of this compound (7.56 mg/h) during an acute asthma episode but exhibited only mild side effects, underscoring its safety profile even at high doses .
Safety Profile
This compound is generally well tolerated, with a side effect profile that is significantly lower than that of racemic albuterol. Common side effects include:
- Tachycardia : Increased heart rate observed but less pronounced than with racemic formulations.
- Tremors : Mild tremors reported in some patients.
- Hypokalemia : Decrease in serum potassium levels, though typically within safe limits.
Long-Term Studies
A long-term safety study indicated that this compound administered via metered-dose inhaler (MDI) over 52 weeks was well tolerated, with no significant adverse events or deterioration in pulmonary function noted .
Comparative Analysis
The following table summarizes the comparative efficacy and safety profiles between this compound and racemic albuterol:
| Parameter | This compound | Racemic Albuterol |
|---|---|---|
| Efficacy (FEV1 Improvement) | Higher improvement at lower doses | Requires higher doses for similar effect |
| Side Effects | Fewer cardiovascular effects | More pronounced cardiovascular effects |
| Long-Term Use | Safe for extended periods | Concerns over long-term use |
Q & A
Q. What are the key pharmacological differences between levalbuterol and racemic albuterol, and how should these inform experimental design?
this compound (R-enantiomer) is the active isomer of albuterol, with 100-fold greater β2-receptor binding affinity compared to the S-enantiomer, which may contribute to adverse effects like inflammation and reduced efficacy . Researchers should design in vitro studies to isolate receptor binding kinetics (e.g., radioligand assays) and in vivo models to compare bronchoprotective duration. For example, dose-response studies in animal models should account for this compound’s longer half-life (6–8 hours) and reduced dosing frequency .
Q. How can enantiomeric purity of this compound be validated in pharmaceutical formulations?
Use chiral chromatography (e.g., USP methods) to quantify (S)-albuterol impurities. The USP monograph specifies injecting equal volumes of test and standard solutions, with peak integration thresholds set at ≥0.05% of the this compound peak. The impurity limit for (S)-albuterol is ≤2.5%, calculated via: .
Q. What are best practices for replicating clinical trial outcomes in pediatric asthma studies?
Follow double-blind RCT protocols with standardized nebulized doses (e.g., 0.63 mg this compound vs. 2.5 mg albuterol). Stratify participants by age and asthma severity, and use hospitalization rates as a primary endpoint. For example, Tang et al.’s RCT (n=482) reported a 9% reduction in hospitalization (36% vs. 45%, P=0.02) . Ensure blinding by matching placebo formulations’ taste and appearance.
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical efficacy data between this compound and albuterol?
Conflicting results (e.g., Tang et al.’s meta-analysis vs. population-based studies ) may arise from heterogeneity in patient populations or outcome definitions. Conduct sensitivity analyses adjusting for covariates like baseline inflammation markers or β2-receptor polymorphism status (e.g., Arg16Gly). Use mixed-effects models to account for variability in dosing protocols across studies.
Q. What methodologies are recommended for assessing this compound’s long-term safety in chronic obstructive pulmonary disease (COPD)?
Longitudinal cohort studies should monitor biomarkers of airway hyperreactivity (e.g., fractional exhaled nitric oxide) and systemic effects (e.g., serum potassium levels). Pair these with electronic health record (EHR) data mining to track rare adverse events. For preclinical models, chronic exposure studies in rodents can evaluate cardiac hypertrophy risks linked to β2-agonist overuse .
Q. How can pharmacokinetic/pharmacodynamic (PK/PD) models optimize this compound dosing in pediatric populations?
Develop population PK models using sparse sampling data from pediatric trials. Incorporate covariates like body weight and CYP3A4 activity. Validate models against clinical endpoints (e.g., FEV1 improvement). For example, a two-compartment model with first-order absorption may predict prolonged bronchodilation in children under 5 .
Q. What analytical strategies are effective for detecting this compound degradation products in stability studies?
Use forced degradation (acid/base hydrolysis, oxidative stress) paired with LC-MS/MS to identify degradation pathways. Quantify impurities like oxidation byproducts (e.g., sulfoxide derivatives) using USP impurity limits (e.g., ≤0.1% for toluene residues) . Stability-indicating methods must achieve resolution ≥2.0 between this compound and degradation peaks.
Methodological Guidance for Data Interpretation
Q. How should researchers address publication bias in meta-analyses of this compound trials?
Apply Egger’s regression test or funnel plots to detect asymmetry. If bias is present, adjust using trim-and-fill analysis. For example, Tang et al.’s meta-analysis of 7 RCTs showed low heterogeneity (I²=0%) but excluded unpublished negative trials, potentially inflating effect sizes .
Q. What statistical approaches are robust for analyzing this compound’s cost-effectiveness in health economic studies?
Use Markov models to simulate long-term outcomes (e.g., QALYs gained) and budget impact analyses (BIA) over 3–5 years. In Tang et al.’s BIA, probabilistic sensitivity analysis with 10,000 Monte Carlo iterations confirmed savings of ¥82.8 million despite parameter uncertainty .
Q. How can in silico modeling predict this compound’s interactions with β2-receptor variants?
Perform molecular docking simulations (e.g., AutoDock Vina) to compare binding affinities of this compound and albuterol to polymorphic receptors (e.g., Thr164Ile mutant). Validate predictions with functional cAMP assays in transfected HEK293 cells .
Tables for Key Research Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
